molecular formula C16H14O3 B7843922 3-Formylphenyl 3,4-dimethylbenzoate

3-Formylphenyl 3,4-dimethylbenzoate

Cat. No.: B7843922
M. Wt: 254.28 g/mol
InChI Key: MVIHXQIDHKFULM-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,4-dimethylbenzoate is an aromatic ester featuring a benzoate moiety substituted with methyl groups at the 3- and 4-positions and a formyl group at the 3-position of the phenyl ring. This compound is of interest in organic synthesis and microbial metabolism studies due to its structural complexity and reactive formyl substituent.

Properties

IUPAC Name

(3-formylphenyl) 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-7-14(8-12(11)2)16(18)19-15-5-3-4-13(9-15)10-17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHXQIDHKFULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the formyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving the same basic reaction but optimized for higher yields and purity. The process may include additional purification steps to ensure the final product meets the required standards for industrial use.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3,4-dimethylbenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-Formylphenyl 3,4-dimethylbenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it serves as a building block in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-Formylphenyl 3,4-dimethylbenzoate exerts its effects depends on the specific application. The pathways involved may include enzyme-catalyzed reactions, redox processes, or nucleophilic attacks.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Metabolic Pathways

Compound Name Benzoate Substituents Phenyl Substituent Key Metabolic Intermediates
3-Formylphenyl 3,4-dimethylbenzoate 3,4-dimethyl 3-formyl Likely cis-diol carboxylic acids*
Phenyl 3,4-dimethylbenzoate 3,4-dimethyl None cis-diol carboxylic acids
3-Methylphenyl 4-methoxybenzoate 4-methoxy 3-methyl Not reported
Phthalazin-1-yl 3,5-dimethylbenzoate 3,5-dimethyl Phthalazin-1-yl Meta-fission products

*Inferred from analogous 3,4-dimethylbenzoate metabolism .

  • Substituent Position and Reactivity: The 3,4-dimethyl substitution on the benzoate ring is associated with microbial oxidation pathways in Pseudomonas putida, yielding cis-diol carboxylic acids (e.g., metabolites from 3,4-dimethylbenzoate in Fig. 9 of ) . Substituent positioning (e.g., 3,4- vs. 3,5-dimethyl) alters molecular geometry, as seen in the crystal structure of phthalazin-1-yl 3,5-dimethylbenzoate, which exhibits distinct packing due to steric and electronic effects .

Metabolic Pathways

  • 3,4-Dimethylbenzoate Derivatives: Pseudomonas putida strains metabolize 3,4-dimethylbenzoate into cis-diol intermediates, followed by meta-fission products (e.g., 2-hydroxy-5-methyl-6-oxo-2,4-heptadienoate) . The formyl group in 3-formylphenyl 3,4-dimethylbenzoate may modify enzyme binding or reaction rates, though specific data are lacking.
  • 3,5-Dimethylbenzoate Derivatives :

    • Compounds like phthalazin-1-yl 3,5-dimethylbenzoate undergo meta-fission to yield different intermediates, highlighting the metabolic impact of substituent positioning .

Physical and Chemical Properties

  • Solubility and Stability: Electron-withdrawing groups (e.g., formyl) reduce ester stability compared to electron-donating groups (e.g., methyl or methoxy). This may limit the utility of 3-formylphenyl 3,4-dimethylbenzoate in high-pH environments.

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